2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a spirocyclic quinazoline derivative featuring a cycloheptane ring fused to a quinazoline core, with a sulfanyl-linked acetamide group substituted at the 2-(trifluoromethyl)phenyl position (IUPAC name: 2-(spiro[cycloheptane-1,2′(1′H)-quinazolin]-4′-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide; CAS RN: 893788-29-9) . Its structure combines conformational rigidity from the spirocyclic system with the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and target binding affinity. The sulfanyl-acetamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3OS/c24-23(25,26)17-10-4-6-12-19(17)27-20(30)15-31-21-16-9-3-5-11-18(16)28-22(29-21)13-7-1-2-8-14-22/h3-6,9-12,28H,1-2,7-8,13-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEMYFYFMORNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , with the CAS number 893788-29-9, is a novel organic compound that has attracted attention due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a spirocyclic structure that combines a quinazoline moiety with a cycloheptane framework. The presence of a sulfanyl linkage and a trifluoromethyl-substituted phenyl group enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 447.5 g/mol .
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 893788-29-9 |
| Molecular Formula | C23H24F3N3OS |
| Molecular Weight | 447.5 g/mol |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The unique structural features may contribute to its efficacy in targeting specific microbial pathways. Research suggests that compounds with similar quinazoline structures have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Quinazoline derivatives are known to interact with various cellular targets involved in cancer progression. Studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with key enzymes and receptors involved in cellular signaling. The quinazoline moiety is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the trifluoromethyl group may enhance binding affinity through hydrophobic interactions, thereby increasing the compound's potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structures. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines, including leukemia and breast cancer . The spirocyclic structure may enhance the bioactivity of the compound by improving its binding affinity to biological targets.
Antimicrobial Properties
The compound's thioether group may contribute to its antimicrobial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness . The presence of the trifluoromethyl group is also known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their antimicrobial efficacy.
Enzyme Inhibition
Compounds with a similar backbone have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, quinazoline derivatives have been shown to inhibit kinases that are crucial in cancer progression . This suggests that the compound could be further explored as a kinase inhibitor.
Synthesis and Characterization
The synthesis of 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
